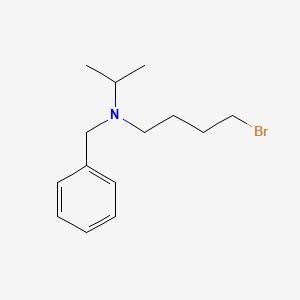
Benzyl(4-bromobutyl)(propan-2-yl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl(4-bromobutyl)(propan-2-yl)amine is an organic compound with the molecular formula C14H22BrN It is a derivative of butylamine, where the butyl chain is substituted with a bromine atom and a benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(4-bromobutyl)(propan-2-yl)amine typically involves the following steps:
Alkylation Reaction: The starting material, 4-bromobutylamine, is reacted with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction proceeds via nucleophilic substitution, where the amine group attacks the benzyl chloride, resulting in the formation of Benzyl(4-bromobutyl)amine.
Reductive Amination: The intermediate Benzyl(4-bromobutyl)amine is then subjected to reductive amination with acetone in the presence of a reducing agent like sodium cyanoborohydride. This step introduces the propan-2-yl group, yielding the final product, this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzyl(4-bromobutyl)(propan-2-yl)amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, cyanide ions, or amines, leading to the formation of different substituted derivatives.
Oxidation: The compound can be oxidized to form corresponding amides or nitriles, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed under controlled conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Substituted derivatives with different functional groups.
Oxidation Reactions: Amides, nitriles, or carboxylic acids.
Reduction Reactions: Amines or alcohols.
Applications De Recherche Scientifique
Benzyl(4-bromobutyl)(propan-2-yl)amine has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including its use as a building block for drug development.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural features.
Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl(4-bromobutyl)(propan-2-yl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and benzyl group play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The propan-2-yl group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparaison Avec Des Composés Similaires
Benzyl(4-chlorobutyl)(propan-2-yl)amine: Similar structure but with a chlorine atom instead of bromine.
Benzyl(4-bromobutyl)(methyl)amine: Similar structure but with a methyl group instead of propan-2-yl.
Benzyl(4-bromobutyl)(ethyl)amine: Similar structure but with an ethyl group instead of propan-2-yl.
Uniqueness: Benzyl(4-bromobutyl)(propan-2-yl)amine is unique due to the presence of the propan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs. The bromine atom also provides a reactive site for further chemical modifications, enhancing its versatility in synthetic applications.
Propriétés
Formule moléculaire |
C14H22BrN |
|---|---|
Poids moléculaire |
284.23 g/mol |
Nom IUPAC |
N-benzyl-4-bromo-N-propan-2-ylbutan-1-amine |
InChI |
InChI=1S/C14H22BrN/c1-13(2)16(11-7-6-10-15)12-14-8-4-3-5-9-14/h3-5,8-9,13H,6-7,10-12H2,1-2H3 |
Clé InChI |
UEGSBJXNWSKHFH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCCCBr)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



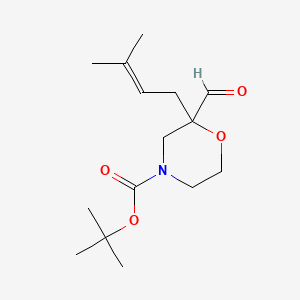
![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
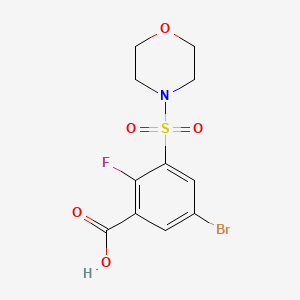
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
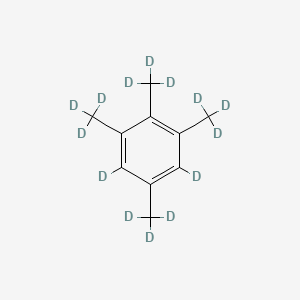
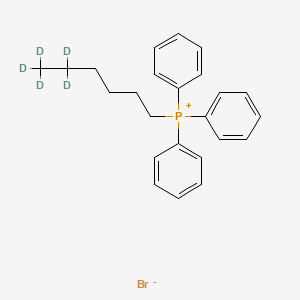
![N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)
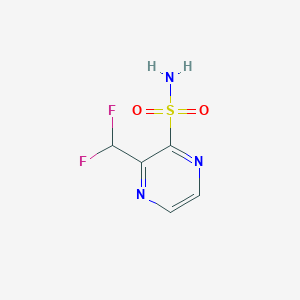
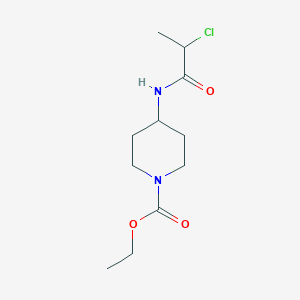
![3-{[3-(Benzylcarbamoyl)phenyl]carbamoyl}propanoic acid](/img/structure/B12316139.png)
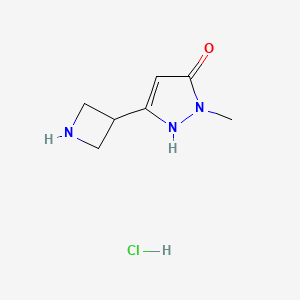
![3-({1-[(Tert-butoxy)carbonyl]-3-methylazetidin-3-yl}oxy)propanoic acid](/img/structure/B12316147.png)
![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316158.png)
